molecular formula C5H10FN B13561144 1-(1-Fluorocyclopropyl)ethanamine

1-(1-Fluorocyclopropyl)ethanamine

Cat. No.: B13561144
M. Wt: 103.14 g/mol
InChI Key: WOUAWTWMWPLNGS-UHFFFAOYSA-N
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Description

1-(1-Fluorocyclopropyl)ethanamine is a fluorinated organic compound characterized by the presence of a cyclopropyl ring substituted with a fluorine atom and an ethanamine group.

Preparation Methods

The synthesis of 1-(1-Fluorocyclopropyl)ethanamine can be achieved through several methods. One notable approach involves the Stille cross-coupling reaction, which utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is catalyzed by palladium and is compatible with a wide range of aryl and alkenyl halides bearing various functional groups . The reaction conditions typically involve the use of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.

Industrial production methods for such compounds often involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

1-(1-Fluorocyclopropyl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(1-Fluorocyclopropyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Fluorocyclopropyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s conformation, pKa, and lipophilicity, thereby modulating its biological activity . The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

1-(1-Fluorocyclopropyl)ethanamine can be compared with other fluorinated compounds, such as fluoroquinolones and other fluorinated amines. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can be tailored for various applications .

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

1-(1-fluorocyclopropyl)ethanamine

InChI

InChI=1S/C5H10FN/c1-4(7)5(6)2-3-5/h4H,2-3,7H2,1H3

InChI Key

WOUAWTWMWPLNGS-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)F)N

Origin of Product

United States

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